molecular formula C15H15N3O3 B11586749 N'-{[(2-ethoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide

N'-{[(2-ethoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide

Cat. No.: B11586749
M. Wt: 285.30 g/mol
InChI Key: BQWIXKRICXYFSV-UHFFFAOYSA-N
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Description

N’-{[(2-ethoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide is a complex organic compound that belongs to the class of carboximidamides This compound is characterized by the presence of a pyridine ring substituted with a carboximidamide group and an ethoxyphenyl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(2-ethoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide typically involves the reaction of 2-ethoxybenzoic acid with pyridine-3-carboximidamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of N’-{[(2-ethoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-{[(2-ethoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N’-{[(2-ethoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-{[(2-ethoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction pathways, alteration of gene expression, or inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-{[(3,4-dimethoxyphenyl)carbonyl]oxy}pyridine-2-carboximidamide
  • N’-{[(2-methylphenyl)carbonyl]oxy}pyridine-3-carboximidamide

Uniqueness

N’-{[(2-ethoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-ethoxybenzoate

InChI

InChI=1S/C15H15N3O3/c1-2-20-13-8-4-3-7-12(13)15(19)21-18-14(16)11-6-5-9-17-10-11/h3-10H,2H2,1H3,(H2,16,18)

InChI Key

BQWIXKRICXYFSV-UHFFFAOYSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C(=O)O/N=C(/C2=CN=CC=C2)\N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)ON=C(C2=CN=CC=C2)N

Origin of Product

United States

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